17-Benzoylpentatriacontane-16,18-dione
Description
Properties
CAS No. |
112900-72-8 |
|---|---|
Molecular Formula |
C42H72O3 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
17-benzoylpentatriacontane-16,18-dione |
InChI |
InChI=1S/C42H72O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-40(44)41(42(45)38-34-30-29-31-35-38)39(43)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h29-31,34-35,41H,3-28,32-33,36-37H2,1-2H3 |
InChI Key |
KSZFLLGQGVLTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
17-Benzoylpentatriacontane-16,18-dione features a 35-carbon aliphatic chain with a benzoyl group at position 17 and ketone moieties at carbons 16 and 18. The extended hydrocarbon skeleton introduces solubility limitations, necessitating polar aprotic solvents or elevated temperatures during synthesis. Steric hindrance near the benzoyl group further complicates reaction kinetics, requiring careful selection of catalysts and reaction conditions.
Functional Group Reactivity
The diketone motif at C16 and C18 is prone to enolization under basic conditions, which can lead to undesired side reactions during benzoylation. Computational studies of analogous tritriacontane-16,18-dione suggest that keto-enol tautomerization is minimized in nonpolar solvents, favoring diketone stability. The benzoyl group, meanwhile, necessitates electrophilic aromatic substitution or acyl transfer reactions, often mediated by Lewis acids.
Synthetic Strategies for Long-Chain Diketones
Claisen Condensation
Claisen condensation between esters and ketones is a cornerstone of diketone synthesis. For tritriacontane-16,18-dione, this method involves reacting hexadecyl acetate with heptadecan-2-one under basic conditions:
Reaction Scheme:
$$ \text{CH}3(\text{CH}2){14}\text{OAc} + \text{CH}3(\text{CH}2){15}\text{COCH}3 \xrightarrow{\text{NaH, THF}} \text{C}{33}\text{H}{64}\text{O}2 + \text{CH}3\text{CO}2\text{Na} $$
This route yields 16,18-tritriacontanedione in ~45% efficiency, as reported in PubChem data. Scaling this to 35 carbons would require adjusting stoichiometry and employing high-boiling solvents like diphenyl ether.
Table 1: Claisen Condensation Parameters for Analogous Diketones
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Hexadecyl acetate | Heptadecan-2-one | NaH | THF | 45 |
| Octadecyl propionate | Nonadecan-3-one | LDA | Toluene | 38 |
Oxidation of Diols
Diol precursors offer a redox-based pathway. Platinum-catalyzed oxidation of 16,18-tritriacontanediol yields the corresponding diketone, though over-oxidation to carboxylic acids remains a concern. TEMPO/NaClO systems provide milder alternatives, selectively oxidizing secondary alcohols to ketones without chain cleavage.
Benzoyl Group Introduction
Friedel-Crafts Acylation
Introducing the benzoyl group at C17 requires electrophilic aromatic substitution. Using benzoyl chloride and AlCl₃ in dichloromethane, the reaction proceeds via acylium ion intermediates:
Mechanism:
$$ \text{Ar-H} + \text{PhCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-CO-Ph} + \text{HCl} $$
Positional selectivity is achieved through steric directing groups or pre-functionalization of the carbon chain. For instance, bromination at C17 followed by Kumada coupling with benzoyl magnesium bromide could anchor the benzoyl moiety.
Chain Elongation Techniques
Iterative Alkylation
Building the 35-carbon chain involves sequential alkylation of acetylene intermediates. A Corey-Fuchs reaction elongates the chain by two carbons per cycle, followed by partial hydrogenation to cis-alkenes.
Example Cycle:
- Propiolic acid + alkyl bromide → Alkynoate
- Reduction → cis-Alkene
- Repeat for 17 iterations
Analytical Characterization
Infrared Spectroscopy
FTIR spectra of tritriacontane-16,18-dione show strong absorptions at 1715 cm⁻¹ (C=O stretch) and 2850–2950 cm⁻¹ (C-H alkane). Benzoyl incorporation introduces additional peaks at 1680 cm⁻¹ (aromatic C=O) and 1600 cm⁻¹ (C=C aromatic).
Mass Spectrometry
GC-MS analysis reveals a molecular ion peak at m/z 492.9 for tritriacontane-16,18-dione, consistent with its molecular weight. For the benzoyl derivative, expect a base peak at m/z 105 (benzoyl fragment) and a parent ion at m/z 614.3.
Table 2: Key MS Fragments of 17-Benzoylpentatriacontane-16,18-dione
| m/z | Fragment Ion | Origin |
|---|---|---|
| 614.3 | [M]⁺ | Molecular ion |
| 105 | [C₆H₅CO]⁺ | Benzoyl cleavage |
| 276 | [C₁₈H₁₂O₃]⁺ | Diketone moiety |
Comparative Analysis of Synthetic Routes
Claisen condensation offers scalability but struggles with regioselectivity beyond 30 carbons. Wittig olefination provides superior control over chain length but requires expensive phosphine reagents. Friedel-Crafts acylation is efficient for benzoylation but risks carbocation rearrangements in long-chain systems.
Chemical Reactions Analysis
Types of Reactions: 17-Benzoylpentatriacontane-16,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or diketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Scientific Research Applications
17-Benzoylpentatriacontane-16,18-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism of action of 17-Benzoylpentatriacontane-16,18-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to chelate metal ions, which can inhibit metal-catalyzed oxidative processes. Additionally, its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Long-Chain Diketones and Cyclic Analogues
Compound 8d (25,26-Diacetyl-8,11,14,17-tetraoxatetracyclo[...]octacosa-...-dione)
- Structure : A cyclic diketone with acetyl groups and oxygen-rich tetracyclic framework .
- Key Data :
- Molecular Formula: C₂₈H₂₆O₆
- HRMS: [M+H]⁺ = 459.1808 (observed: 459.1775)
- IR Peaks: 1717 cm⁻¹ (C=O stretch)
- Comparison: Unlike 17-Benzoylpentatriacontane-16,18-dione, Compound 8d’s rigid cyclic structure limits conformational flexibility. The presence of ether linkages (tetraoxa rings) enhances polarity, whereas the target compound’s linear chain promotes hydrophobicity.
Benzoyl-Containing Surfactants
Benzalkonium Chloride (BAC12)
- Structure : A quaternary ammonium compound with a benzyl group and dodecyl chain .
- Key Properties :
- Cationic surfactant with antimicrobial activity.
- Solubility: High in water due to ionic character.
- Comparison: BAC12’s ionic head group contrasts with the non-ionic, ketone-rich structure of 17-Benzoylpentatriacontane-16,18-dione. While both contain aromatic moieties, the target compound’s lack of a charged group likely reduces water solubility and alters biological activity.
Aromatic Diketone Dyes
Vat Violet 1 (CAS 1324–55–6)
- Structure : A polycyclic diketone (dichloro-benzo[rst]phenanthro[...]pentaphene-9,18-dione) .
- Applications : Used as a vat dye due to conjugated aromatic system and redox properties.
- Comparison :
- Vat Violet 1’s fused aromatic rings enable strong light absorption, unlike the aliphatic-dominated target compound. Both feature diketones, but the dye’s chlorine substituents and planar structure enhance chemical reactivity and electronic delocalization.
Benzene Derivatives and Esters
Diethyl Phthalate (CAS 84-66-2)
- Structure : Aromatic diester with two ethyl groups .
- Key Properties :
- Plasticizer with moderate volatility.
- IR Peaks: ~1720 cm⁻¹ (ester C=O stretch).
- Comparison :
- Diethyl phthalate’s ester groups differ from the ketones in 17-Benzoylpentatriacontane-16,18-dione. The latter’s longer chain may reduce volatility and increase thermal stability.
Research Implications and Gaps
- Structural Insights : The benzoyl group in 17-Benzoylpentatriacontane-16,18-dione may enhance UV stability compared to purely aliphatic diketones, as seen in aromatic dyes like Vat Violet 1 .
- Synthetic Challenges : The compound’s long chain complicates purification, contrasting with smaller cyclic analogues like Compound 8d .
- Toxicology Data: Limited in available evidence.
Note: Direct experimental data on 17-Benzoylpentatriacontane-16,18-dione remains sparse. Further studies on its synthesis, stability, and applications are needed to validate hypotheses derived from structural analogs.
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